![molecular formula C18H35ClO2 B1198623 2-Chloroethyl palmitate CAS No. 929-16-8](/img/structure/B1198623.png)
2-Chloroethyl palmitate
Overview
Description
2-Chloroethyl palmitate is a compound that has been studied in various contexts, including its hydrolysis by mammalian enzymes and its formation through the conjugation of fatty acids. These studies have explored its behavior in biological systems and its potential applications in various fields.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds related to 2-Chloroethyl palmitate, such as Chloramphenicol Palmitate, has been analyzed using various spectroscopic techniques. These studies provide insights into the molecular structure and bonding features of such compounds, facilitating a deeper understanding of their chemical behavior (R. Mishra et al., 2013).
Chemical Reactions and Properties
Research has shown that 2-Chloroethyl palmitate undergoes hydrolysis in various biological environments, such as artificial gastric and pancreatic juices, as well as in liver and intestine homogenates. This hydrolysis process is significant for understanding the chemical behavior and potential applications of 2-Chloroethyl palmitate in biological systems (J. Sullivan & J. J. Majnarich, 1981).
Physical Properties Analysis
The physical properties of 2-Chloroethyl palmitate and related compounds, such as their solubility, melting point, and boiling point, are crucial for their practical applications. These properties determine how the compound can be used in various industrial and research contexts. However, specific studies focusing on the physical properties of 2-Chloroethyl palmitate were not identified in this search.
Chemical Properties Analysis
The chemical properties of 2-Chloroethyl palmitate, including its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding its applications and effects in biological systems and industrial processes. The study on the hydrolysis of 2-Chloroethyl palmitate and 2-Chloroethyl linoleate provides insight into its chemical behavior in different environments (J. Sullivan & J. J. Majnarich, 1981).
Scientific Research Applications
Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate : This study investigated the hydrolysis of 2-chloroethyl palmitate in different preparations, including artificial gastric juice, artificial pancreatic juice, pig liver homogenates, and pig intestine homogenates. Substantial hydrolysis was observed in all preparations except the artificial gastric juice, indicating the compound's potential susceptibility to biological hydrolysis (Sullivan & Majnarich, 1981).
Hepatic Fatty Acid Conjugation of 2-Chloroethyl Palmitate : This research demonstrated the formation of 2-chloroethyl palmitate and other fatty acid conjugates in vivo in rats. These findings suggest the potential metabolic pathways and interactions of 2-chloroethyl palmitate in mammalian systems (Kaphalia & Ansari, 1989).
Cholesterol Ester Hydrolase Mediated Conjugation of Haloethanols with Fatty Acids : This study explored the enzymatic formation of 2-chloroethyl esters of various fatty acids, highlighting the potential biochemical applications and interactions of 2-chloroethyl palmitate in enzymatic processes (Bhat & Ansari, 1990).
Palmitate-induced Effects on Mesenchymal Stromal Cells : Although this study focused on palmitate rather than 2-chloroethyl palmitate, it provides insights into the broader effects of palmitate compounds on cellular functions, which might be relevant for understanding the biological activity of 2-chloroethyl palmitate (Boland et al., 2017).
Identification and Determination of 2-Chloroethyl Esters in Foods : This study identified 2-chloroethyl esters, including 2-chloroethyl palmitate, in various spices and foods, demonstrating the relevance of these compounds in food science and safety (Heikes & Griffitt, 1979).
properties
IUPAC Name |
2-chloroethyl hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFFARIYTPCNJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239181 | |
Record name | 2-Chloroethyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl palmitate | |
CAS RN |
929-16-8 | |
Record name | 2-Chloroethyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 929-16-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROETHYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z4GDF61O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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